Dibritannilactone B

Anti-inflammatory Immunology Natural Product Pharmacology

Procure Dibritannilactone B (≥98%) for reproducible anti-inflammatory research. This dimeric sesquiterpene lactone demonstrates potent NO production inhibition (IC50 5.73 µM) in RAW264.7 macrophages, a critical benchmark for SAR studies. Its defined structure ensures reliable HPLC method validation and oncology screening. Not for human use.

Molecular Formula C34H46O9
Molecular Weight 598.7 g/mol
Cat. No. B8257862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibritannilactone B
Molecular FormulaC34H46O9
Molecular Weight598.7 g/mol
Structural Identifiers
SMILESCC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(C(=O)O2)C
InChIInChI=1S/C34H46O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17-18,22,24-25,27-30,37H,8-14H2,1-7H3
InChIKeyGYBHZJHMFHLPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibritannilactone B CAS 1829580-18-8: Sourcing and Baseline Characterization for Research Procurement


Dibritannilactone B is a dimeric sesquiterpene lactone, a natural product first isolated from the aerial parts of Inula britannica [1]. It belongs to a class of sesquiterpenoid dimers characterized by fused cyclic ester and terpenoid backbones, with a molecular formula of C34H46O9 and a molecular weight of 598.72 g/mol [2]. The compound is structurally related to other dibritannilactones (A, C, D, E) and inulanolides, all of which are investigated for anti-inflammatory and cytotoxic properties [3].

Why Generic Sesquiterpene Lactone Substitution Fails: The Case for Dibritannilactone B Specificity


Within the Inula britannica-derived sesquiterpenoid class, subtle structural variations among dimeric analogs, such as the degree of acetylation or specific linkage patterns, profoundly alter biological activity and potency [1]. For example, Dibritannilactone B exhibits anti-inflammatory activity in RAW264.7 macrophages with an IC50 of 5.73 μM, whereas its structural analogs Dibritannilactone C and D show markedly different potencies (IC50 values of 49.44 μM and 25.08 μM, respectively) in similar assays [2]. This quantitative divergence underscores the critical need for compound-specific procurement and validation, as substituting with a structurally similar but uncharacterized analog cannot guarantee equivalent experimental outcomes [3].

Quantitative Differentiation Guide for Dibritannilactone B Procurement


Anti-Inflammatory Potency in Macrophages: Dibritannilactone B vs. In-Class Analogs

Dibritannilactone B exhibits a notably higher potency for inhibiting NO production in LPS-stimulated RAW264.7 macrophages (IC50 = 5.73 μM) compared to its closely related analogs Dibritannilactone C (IC50 = 49.44 μM) and Dibritannilactone D (IC50 = 25.08 μM) [1]. This represents an 8.6-fold and 4.4-fold increase in potency, respectively, under comparable assay conditions [2].

Anti-inflammatory Immunology Natural Product Pharmacology

Structural Determinant of Dimeric Sesquiterpene Lactone Activity

As a dimeric sesquiterpene lactone, Dibritannilactone B belongs to a subclass of compounds known for enhanced biological activity compared to monomeric sesquiterpene lactones. While direct head-to-head data is limited, class-level evidence indicates that dimeric structures, like those in inulanolides, exhibit potent NF-κB inhibition with IC50 values in the sub-micromolar range (e.g., inulanolides B and D at 0.49 μM and 0.48 μM, respectively), whereas monomeric counterparts often show higher IC50 values [1]. The specific dimeric linkage in Dibritannilactone B is a key structural feature differentiating it from simple monomers, justifying its selection for studies targeting NF-κB-mediated inflammation [2].

Medicinal Chemistry Structure-Activity Relationship Natural Product

Cytotoxicity Profile in Cancer Cell Lines: Potential for Oncology Research

Dibritannilactone B has demonstrated cytotoxic activity against several human cancer cell lines, including lung cancer (A549), liver cancer (HepG2), colon cancer (SW480), cervical cancer (HeLa), breast cancer (MCF-7), and gastric cancer (MNK-45) [1]. While specific IC50 values for Dibritannilactone B across these lines are not uniformly reported, the class of sesquiterpenoid dimers from I. britannica has shown potent antiproliferative effects, with dimer 1 exhibiting an IC50 of 8.82 ± 0.85 μM against MCF-7 breast cancer cells, significantly outperforming monomeric sesquiterpenoids (IC50 > 20 μM) [2].

Oncology Cytotoxicity Apoptosis

Structural Identity and Purity: A Differentiator from Ambiguous Plant Extracts

Dibritannilactone B is a fully characterized, pure compound (CAS 1829580-18-8, purity >98% by HPLC) [1], in contrast to crude extracts or undefined mixtures of I. britannica sesquiterpenoids, which may contain variable and uncharacterized profiles of gaillardin, britannin, ivalin, pulchellin C, and other compounds [2]. This ensures experimental reproducibility and enables precise structure-activity relationship studies that are impossible with botanical extracts [3].

Quality Control Analytical Chemistry Natural Product Standards

Recommended Research Applications for Dibritannilactone B Based on Quantitative Evidence


Anti-Inflammatory Lead Optimization in Macrophage Models

Due to its potent inhibition of NO production in LPS-stimulated RAW264.7 macrophages (IC50 = 5.73 μM) and its 8.6-fold advantage over Dibritannilactone C, this compound is ideally suited for structure-activity relationship (SAR) studies and lead optimization programs targeting macrophage-mediated inflammation [1]. Researchers can use it as a benchmark for developing novel anti-inflammatory agents with improved potency and selectivity [2].

Investigation of NF-κB Pathway Inhibition in Chronic Inflammatory Diseases

As a dimeric sesquiterpene lactone, Dibritannilactone B is a valuable tool for dissecting the role of NF-κB signaling in chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, or atherosclerosis [3]. Its structural class is associated with potent NF-κB suppression, making it a suitable positive control or starting point for medicinal chemistry efforts [4].

Broad-Spectrum Cytotoxicity Screening in Oncology Research

With demonstrated activity against a panel of six human cancer cell lines (A549, HepG2, SW480, HeLa, MCF-7, and MNK-45), Dibritannilactone B is a strong candidate for inclusion in initial cytotoxicity screens to identify new oncology targets [5]. Its dimeric nature confers enhanced potency over monomeric sesquiterpenoids, making it a preferred choice for researchers exploring novel cancer therapeutics [6].

Analytical Method Development and Quality Control of Inula Species

Given its well-defined structure and high purity (>98%), Dibritannilactone B can serve as an authentic reference standard for the development and validation of HPLC-DAD-MS methods to quantify sesquiterpene lactones in I. britannica herbal products and extracts [7]. This application is critical for ensuring batch-to-batch consistency in the production of traditional medicines and nutraceuticals [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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